![molecular formula C15H17ClN4O2 B2680345 (E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide CAS No. 2035001-93-3](/img/structure/B2680345.png)

(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

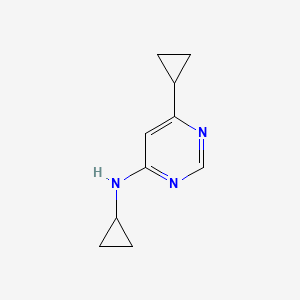

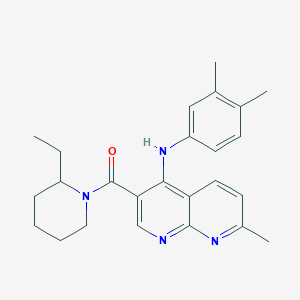

The compound “(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide” is a complex organic molecule. It contains an imidazole ring, which is a key component in many functional molecules used in a variety of applications .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized as antitumor agents .Molecular Structure Analysis

The molecular structure of this compound can be characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The imidazole ring, in particular, can participate in a variety of reactions .Applications De Recherche Scientifique

Antitumor Activities

One study focuses on the synthesis and chemistry of imidazotetrazines, which exhibit curative activity against leukemia. This research suggests potential for similar compounds in cancer treatment due to their ability to act as prodrugs and modify acyclic triazenes, which are significant in antitumor applications (Stevens et al., 1984).

Synthesis of Heterocyclic Compounds

Another study details the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, aiming to evaluate their antiviral activities. This research highlights the potential for similar compounds to be developed as antiviral agents, showcasing the importance of the imidazo ring in medicinal chemistry (Hamdouchi et al., 1999).

Novel Synthesis Methods

Efficient synthesis of benzimidazole derivatives is highlighted in a study by Shaaban et al. (2009), where coupling with arenediazonium salts leads to various heterocyclic compounds. This demonstrates the versatility of benzimidazole-based compounds in synthesizing a wide range of heterocyclic structures (Shaaban, Saleh, & Farag, 2009).

Ferroelectric and Antiferroelectric Properties

Research by Horiuchi et al. (2012) explores the ferroelectricity and antiferroelectricity in benzimidazoles, indicating that compounds containing imidazole units can exhibit high electric polarization at room temperature. This property is crucial for the development of lead- and rare-metal-free ferroelectric devices, suggesting applications beyond medicinal chemistry (Horiuchi et al., 2012).

Novel Antihypertensive Agents

A series of N-(biphenylylmethyl)imidazoles have been prepared, demonstrating potent antihypertensive effects upon oral administration. This underscores the potential of similar compounds in developing new treatments for hypertension (Carini et al., 1991).

Mécanisme D'action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, some related compounds have shown antitumor activity by up-regulating Bax, intracellular Ca2+ release, ROS generation, p21, p27 and p53, downregulating Bcl-2, activating caspase-9 and caspase-3 and subsequent cleavage of PARP, and inhibiting CDK activity .

Orientations Futures

Propriétés

IUPAC Name |

(E)-4-[3-(6-chloro-1H-benzimidazol-2-yl)propanoylamino]-N-methylbut-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2/c1-17-14(21)3-2-8-18-15(22)7-6-13-19-11-5-4-10(16)9-12(11)20-13/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,22)(H,19,20)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDVLXXMNFQQKU-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CCNC(=O)CCC1=NC2=C(N1)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/CNC(=O)CCC1=NC2=C(N1)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2680266.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2680267.png)

![2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2680269.png)

![2-[(Pentan-2-ylamino)methyl]phenol](/img/structure/B2680272.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2680278.png)

![N-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2680281.png)

![Ethyl 4-[4-methyl-3-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate](/img/structure/B2680282.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2680285.png)